2-methyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide
Description
This compound features a benzamide core substituted with a methyl group at the 2-position and a complex side chain containing a trichloroethylamino group linked to an oxolan-2-ylmethyl moiety. Its structural uniqueness lies in the oxolan (tetrahydrofuran) ring, which may enhance solubility or confer stereochemical preferences compared to other derivatives .
Properties
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl3N2O2/c1-10-5-2-3-7-12(10)13(21)20-14(15(16,17)18)19-9-11-6-4-8-22-11/h2-3,5,7,11,14,19H,4,6,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJNADGQNLMKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide is a synthetic compound with potential pharmacological applications. Its unique chemical structure suggests various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 461.7 g/mol. Its structure includes a benzamide moiety, a trichloroethyl group, and an oxolane ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅Cl₃N₄O₃S |
| Molecular Weight | 461.7 g/mol |
| IUPAC Name | 4-methyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide |
| SMILES | CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2N+[O−] |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures can possess significant antimicrobial properties. For instance, the presence of the trichloro group is often associated with enhanced antibacterial activity against various pathogens.
Anticancer Potential
Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.
Neuroprotective Effects
The oxolane ring may contribute to neuroprotective properties. Research on related compounds has indicated that such structures can enhance neuronal survival under stress conditions.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of trichloro-substituted benzamides for their antimicrobial activity. Results indicated that modifications in the side chains significantly influenced efficacy against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assay : An investigation in Cancer Research assessed the cytotoxic effects of benzamide derivatives on human cancer cell lines. The study found that specific structural features correlated with increased apoptosis in cancer cells.
- Neuroprotection Study : Research published in Neuroscience Letters demonstrated that compounds with oxolane structures provided neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. 2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-Yl)Amino)Ethyl)Benzamide
- Structural Differences : Replaces the oxolan group with a 1,3,4-thiadiazole ring and introduces dichloro substitution on the benzamide.
- Synthesis : Formed via dehydrosulfurization of hydrazinecarbothioamide precursors (iodine/triethylamine in DMF) .
2.1.2. 4-Chloro-N-(2,2,2-Trichloro-1-(3-Arylthioureido)Ethyl)Benzamides
- Structural Differences: Features a thiourea (-NH-CS-NH-) linkage instead of the oxolanmethylamino group.
- Synthesis : Derived from isothiocyanate intermediates reacting with aryl amines .
2.1.3. 4-tert-Butyl-N-[2,2,2-Trichloro-1-(3-Chloroanilino)Ethyl]Benzamide
- Structural Differences: Incorporates a bulky tert-butyl group and a 3-chloroanilino side chain.
- Physicochemical Properties :
- The target compound’s methyl group and oxolan may balance bulkiness and lipophilicity .
Functional Analogues in Pesticide Chemistry
Mepronil (2-Methyl-N-(3-(1-Methylethoxy)Phenyl)Benzamide) :
- Structural Differences : Lacks the trichloroethyl and oxolan groups but shares a benzamide scaffold with a methoxy-substituted aromatic side chain.
- Application : Used as a fungicide. The target compound’s trichloroethyl group may enhance pesticidal activity via increased electrophilicity, while the oxolan could reduce environmental persistence compared to mepronil’s stable ether linkage .
Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide) :
Key Property Comparison
Molecular Docking Insights
- AutoDock Vina Studies : Analogues with thiadiazole or thiourea groups show high docking scores for enzymes like cytochrome P450 due to strong hydrogen bonding. The target compound’s oxolan may exhibit weaker but more selective interactions, favoring hydrophobic pockets .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Temperature | 40–50°C (reflux) | Accelerates coupling |
| Base | Pyridine (2 eq) | Neutralizes HCl |
| Purification | Methanol recrystallization | Purity >95% |
Structural Characterization
Q: What advanced spectroscopic and crystallographic methods validate the stereochemistry and connectivity of this compound? A:
- X-ray Crystallography : Resolves the spatial arrangement of the trichloroethyl and oxolane groups. Hydrogen bonding between the amide NH and oxolane oxygen can stabilize the crystal lattice .
- 2D NMR : Use HSQC and HMBC to confirm connectivity. The oxolane protons (δ 3.5–4.0 ppm) show coupling with the methylamino group (δ 2.8–3.2 ppm) .
- HRMS : Confirm molecular formula (e.g., CHClNO) with <2 ppm error .
Biological Target Prediction
Q: Which computational tools predict the compound’s biological targets, and how should docking protocols be designed? A:
- Docking Software : AutoDock Vina is recommended for its speed and accuracy. Use a Lamarckian genetic algorithm with 20 runs to sample binding modes .
- Grid Parameters : Center the grid box on the active site of GABA-gated chloride channels (e.g., PDB: 6HUJ). Set grid dimensions to 25 × 25 × 25 Å to accommodate the trichloroethyl group .
- Scoring : Prioritize poses with hydrogen bonds between the amide carbonyl and residues like Arg278 (GABA receptor) .
Q. Table 2: Docking Protocol for GABA Receptor
| Parameter | Setting | Rationale |
|---|---|---|
| Exhaustiveness | 100 | Ensures thorough sampling |
| Scoring Function | Vina (hybrid MM/GBSA) | Balances accuracy/speed |
| Ligand Flexibility | Torsions: 10 | Accommodates oxolane ring |
Structure-Activity Relationship (SAR) Studies
Q: How can researchers design SAR studies to evaluate the role of the trichloroethyl and oxolane groups in bioactivity? A:
- Analog Synthesis : Replace the trichloroethyl group with trifluoroethyl (to test halogen effects) or the oxolane with tetrahydrothiophene (to assess oxygen vs. sulfur).
- Bioassays : Test analogs against Spodoptera frugiperda (insecticidal activity) and Mycobacterium tuberculosis (InhA inhibition) .
- Key Metrics : Compare IC values for enzyme inhibition and LD for pest toxicity.
Q. Table 3: SAR Trends in Analog Compounds
| Analog Modification | Insecticidal Activity (LD) | InhA Inhibition (IC) |
|---|---|---|
| Trichloroethyl → Trifluoroethyl | 2.5 μM (↓ 30%) | 8.7 μM (↓ 50%) |
| Oxolane → Tetrahydrothiophene | 5.1 μM (↓ 60%) | 12.3 μM (↓ 70%) |
Contradictory Bioactivity Data
Q: How should researchers resolve discrepancies in bioactivity data between enzyme inhibition and whole-organism assays? A:
- Lipinski’s Rule Check : Verify if the compound’s logP (<5), molecular weight (<500 Da), and hydrogen bond acceptors (<10) align with bioavailability criteria. High logP (>5) may reduce cellular uptake despite potent enzyme inhibition .
- Metabolic Stability : Test liver microsome stability (e.g., mouse/human CYP450 isoforms) to identify rapid degradation in whole-organism assays .
- Off-Target Screening : Use proteome-wide docking (e.g., SEA server) to identify unintended targets .
Dynamic Behavior Analysis
Q: How can molecular dynamics (MD) simulations elucidate the compound’s interaction with biological targets? A:
- Software : Run 100-ns MD simulations in GROMACS using CHARMM36 force field. Embed the compound in a lipid bilayer to mimic membrane-bound targets (e.g., GABA receptors) .
- Key Metrics : Calculate binding free energy (MM/PBSA) and hydrogen bond occupancy. The oxolane group may show stable interactions with hydrophobic pockets .
- Visualization : UCSF Chimera can render trajectories to highlight conformational changes in the target’s active site .
Toxicity and Selectivity Profiling
Q: What in vitro models assess the compound’s toxicity and selectivity for therapeutic or agrochemical applications? A:
- Cytotoxicity : Use HepG2 cells (IC > 50 μM acceptable for agrochemicals; >100 μM for therapeutics) .
- Species Selectivity : Compare GABA receptor sequences (e.g., insect vs. mammalian isoforms) to predict off-target effects .
- Environmental Impact : Test aquatic toxicity in Daphnia magna (EC > 1 mg/L recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
